A Comprehensive Technical Guide to 2-Chloro-6-Methylpyridine
A Comprehensive Technical Guide to 2-Chloro-6-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Chloro-6-Methylpyridine, a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, safety information, and key applications, with a focus on experimental protocols and reaction mechanisms.
Chemical Identity and Properties
2-Chloro-6-Methylpyridine, also known as 6-Chloro-2-picoline, is a substituted pyridine derivative with the CAS number 18368-63-3 .[1][2][3][4][5] Its structure, featuring a chlorine atom and a methyl group on the pyridine ring, makes it a versatile building block in organic synthesis.[6]
Physical and Chemical Properties
The physical and chemical properties of 2-Chloro-6-Methylpyridine are summarized in the table below. It is a colorless to light yellow liquid with a characteristic pungent odor.[7] It is slightly soluble in water but shows good solubility in common organic solvents like ethanol, ether, and acetone.[7]
| Property | Value | Source(s) |
| CAS Number | 18368-63-3 | [1][2][3][4] |
| Molecular Formula | C₆H₆ClN | [1][2][4][6] |
| Molecular Weight | 127.57 g/mol | [1][2][5][6] |
| Appearance | Colorless to light yellow liquid | [1][6][7] |
| Odor | Pungent | [7] |
| Boiling Point | 172-174 °C (at 760 mmHg)64-68 °C (at 10 mmHg) | [2][7] |
| Melting Point | -21 °C to -43 °C | [7] |
| Density | 1.11 - 1.167 g/mL at 25 °C | [1][2][7] |
| Refractive Index (n20/D) | 1.527 | [1][2] |
| Flash Point | 58 °C - 74 °C (closed cup) | [2][7] |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether, acetone | [7] |
Safety and Handling
2-Chloro-6-Methylpyridine is classified as a warning-level hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[2] Proper personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be used when handling this chemical.[2]
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [2] |
| GHS Pictograms | Exclamation Mark | [8] |
| Storage Class | 10 - Combustible liquids | [2] |
Applications in Research and Development
2-Chloro-6-Methylpyridine is a key intermediate in the synthesis of a wide range of compounds with significant biological activity.
-
Pharmaceuticals: It serves as a precursor for the synthesis of various pharmaceutical agents, including those with anti-inflammatory and antimicrobial properties.[6]
-
Agrochemicals: This compound is utilized in the manufacturing of herbicides and fungicides, contributing to crop protection and improved agricultural yields.[6]
-
Material Science: Its unique chemical structure is leveraged in the development of specialty polymers and resins.[6]
-
Biochemical Research: It is used as a biochemical reagent, notably as a strong inhibitor of methane monooxygenase, a key enzyme in the aerobic oxidation of methane.[1]
Key Experimental Protocols
Synthesis of 2-Chloro-6-Methylpyridine
A common method for the synthesis of 2-Chloro-6-Methylpyridine involves the chlorination of 2-methylpyridine (2-picoline). While specific industrial processes can vary, a representative laboratory-scale synthesis is outlined below.
Objective: To synthesize 2-Chloro-6-Methylpyridine from 2-picoline.
Materials:
-
2-Picoline
-
Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)
-
Inert solvent (e.g., carbon tetrachloride)
-
Radical initiator (e.g., AIBN)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and gas inlet, dissolve 2-picoline in an inert solvent.
-
Add a radical initiator to the solution.
-
Heat the mixture to reflux.
-
Slowly bubble chlorine gas through the refluxing solution, or add the liquid chlorinating agent dropwise.
-
Monitor the reaction progress using Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated sodium bicarbonate solution to neutralize any excess acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 2-Chloro-6-Methylpyridine.
Expected Outcome: A colorless to light yellow liquid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.
Nucleophilic Substitution Reaction
The chlorine atom in 2-Chloro-6-Methylpyridine is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups.
Objective: To demonstrate a typical nucleophilic substitution reaction using an amine nucleophile.
Materials:
-
2-Chloro-6-Methylpyridine
-
Amine (e.g., piperidine)
-
Solvent (e.g., ethanol)
-
Base (e.g., potassium carbonate)
-
Standard laboratory glassware for heating
Procedure:
-
In a sealed reaction vessel, dissolve 2-Chloro-6-Methylpyridine in the chosen solvent.
-
Add the amine nucleophile and the base to the solution.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or GC.
-
Once the reaction is complete, cool the mixture and remove the solvent in vacuo.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Signaling Pathways and Mechanisms
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction of 2-Chloro-6-Methylpyridine proceeds through a two-step addition-elimination mechanism. The electron-withdrawing nitrogen atom in the pyridine ring activates the C2 position for nucleophilic attack.
Caption: General mechanism for Nucleophilic Aromatic Substitution.
Experimental Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and subsequent purification of 2-Chloro-6-Methylpyridine.
Caption: Workflow for the synthesis of 2-Chloro-6-Methylpyridine.
Inhibition of Methane Monooxygenase
2-Chloro-6-Methylpyridine acts as an inhibitor of methane monooxygenase, an enzyme crucial for the oxidation of methane by methanotrophic bacteria. The inhibitory action disrupts the normal catalytic cycle of the enzyme.
Caption: Conceptual diagram of methane monooxygenase inhibition.
References
- 1. Page loading... [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents [patents.google.com]
- 7. CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Google Patents [patents.google.com]
- 8. biorxiv.org [biorxiv.org]
